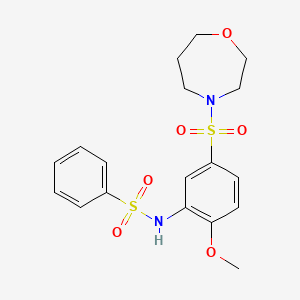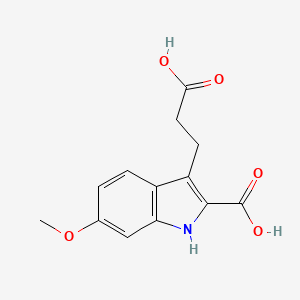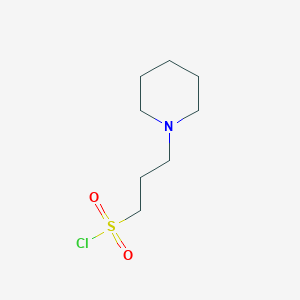
N-(5-((1,4-Oxazepan-4-yl)sulfonyl)-2-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C18H22N2O6S2 and a molecular weight of 426.5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzenesulfonamide core: This can be achieved through the reaction of aniline derivatives with sulfonyl chlorides under basic conditions.
Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the oxazepane ring: This can be accomplished through cyclization reactions involving appropriate amino alcohols and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the sulfonyl group can produce a sulfide.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazepane ring and sulfonyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-methoxy-5-(1,4-morpholine-4-sulfonyl)phenyl]benzenesulfonamide: Similar structure but with a morpholine ring instead of an oxazepane ring.
N-[2-methoxy-5-(1,4-thiazepane-4-sulfonyl)phenyl]benzenesulfonamide: Contains a thiazepane ring, introducing sulfur into the ring structure.
Uniqueness
N-[2-methoxy-5-(1,4-oxazepane-4-sulfonyl)phenyl]benzenesulfonamide is unique due to the presence of the oxazepane ring, which can impart different chemical and biological properties compared to its analogs. The combination of the methoxy group and the sulfonyl-substituted oxazepane ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C18H22N2O6S2 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-[2-methoxy-5-(1,4-oxazepan-4-ylsulfonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O6S2/c1-25-18-9-8-16(28(23,24)20-10-5-12-26-13-11-20)14-17(18)19-27(21,22)15-6-3-2-4-7-15/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Clé InChI |
BAFWMCLKFBMGSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOCC2)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)
![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)


![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)



![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
